Cas no 2279122-08-4 (3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide)
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide
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- MDL: MFCD31693769
- Inchi: 1S/C11H10ClN3O2/c1-13-11(16)8-4-2-3-7(5-8)10-14-9(6-12)17-15-10/h2-5H,6H2,1H3,(H,13,16)
- InChI Key: VNYGPHJDRFNSCO-UHFFFAOYSA-N
- SMILES: ClCC1=NC(C2=CC=CC(C(NC)=O)=C2)=NO1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 277
- XLogP3: 1.5
- Topological Polar Surface Area: 68
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB561826-500 mg |
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide; . |
2279122-08-4 | 500MG |
€339.20 | 2023-04-13 | ||
| abcr | AB561826-1 g |
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide; . |
2279122-08-4 | 1g |
€406.00 | 2023-04-13 | ||
| abcr | AB561826-500mg |
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide; . |
2279122-08-4 | 500mg |
€333.00 | 2025-04-19 | ||
| abcr | AB561826-1g |
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide; . |
2279122-08-4 | 1g |
€397.00 | 2025-04-19 |
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide Suppliers
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide
3-[5-(Chloromethyl)-1,2,4-Oxadiazol-3-yl]-N-Methylbenzamide (CAS No. 2279122-08-4): A Comprehensive Overview
3-[5-(Chloromethyl)-1,2,4-Oxadiazol-3-yl]-N-Methylbenzamide, identified by the CAS registry number 227912, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of heterocyclic compounds, specifically featuring a 1,2,4-oxadiazole ring system, which is known for its versatile applications in drug discovery and advanced materials development.
The molecular structure of 3-[5-(Chloromethyl)-1,2,4-Oxadiazol-3-yl]-N-Methylbenzamide consists of a benzamide moiety substituted with a 1,2,4-oxadiazole ring at the 3-position. The oxadiazole ring is further substituted with a chloromethyl group at the 5-position and an N-methyl group at the nitrogen atom of the amide functionality. This unique combination of functional groups imparts distinctive chemical properties to the compound.
Recent studies have highlighted the potential of oxadiazole-containing compounds in various applications. For instance, researchers have explored their role as building blocks in medicinal chemistry due to their ability to modulate biological activity through structural modifications. The presence of the chloromethyl group in this compound adds further versatility, enabling it to participate in various chemical reactions such as nucleophilic substitutions and cross-coupling reactions.
In terms of synthesis, 3-[5-(Chloromethyl)-1,2,4-Oxadiazol-3-yl]-N-Methylbenzamide can be prepared via a multi-step process involving the condensation of appropriate starting materials followed by functionalization steps to introduce the desired substituents. The synthesis typically involves the formation of the oxadiazole ring through cyclization reactions using suitable precursors such as hydrazines and carbonyl compounds.
The physical properties of this compound are influenced by its molecular structure. It exhibits good thermal stability under normal conditions and has been reported to be soluble in common organic solvents such as dichloromethane and dimethylformamide (DMF). These properties make it suitable for use in various laboratory settings and potential industrial applications.
In terms of applications, CAS No. 22791-based compounds have found utility in areas such as polymer chemistry and drug delivery systems. For example, researchers have investigated their ability to act as precursors for the synthesis of advanced polymers with tailored properties. Additionally, their potential as bioactive agents has been explored in preclinical studies targeting specific biological pathways.
Recent advancements in computational chemistry have also provided deeper insights into the electronic properties and reactivity patterns of oxadiazole-containing compounds like this one. Quantum mechanical calculations have revealed that these compounds exhibit unique electronic transitions that could be harnessed for applications in optoelectronics and sensor technologies.
In conclusion, 3-[5-(Chloromethyl)-1,2,4-Oxadiazol-3-yl]-N-Methylbenzamide (CAS No. 22791) stands out as a promising compound with diverse applications across multiple disciplines. Its modular structure allows for further chemical modifications to tailor its properties for specific uses while ongoing research continues to uncover new avenues for its application.
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